![molecular formula C6H3BrN2S B1341621 3-Bromoisothiazolo[4,3-b]pyridine CAS No. 42242-14-8](/img/structure/B1341621.png)
3-Bromoisothiazolo[4,3-b]pyridine
Overview
Description
3-Bromoisothiazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H3BrN2S . It is a member of the pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 3-Bromoisothiazolo[4,3-b]pyridine, has been achieved through the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . Structural modifications of the products have been demonstrated via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis
The molecular structure of 3-Bromoisothiazolo[4,3-b]pyridine is characterized by the fusion of a pyrazole and a pyridine ring, making it a bicyclic heterocyclic aromatic compound . It has three nitrogen atoms located at positions 1, 2, and 7 . The pyrazole portion of the structure is electron-rich, while the pyridine portion is electron-deficient .Scientific Research Applications
Synthesis and Anticonvulsant Activity
- Application : 3-Bromoisothiazolo[4,3-b]pyridine derivatives have been investigated for their anticonvulsant properties. They are involved in the synthesis of new heterocyclic systems like isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine, demonstrating potential in the development of anticonvulsant drugs (Paronikyan et al., 2002).
Antiproliferative Activity
- Application : Certain derivatives of 3-Bromoisothiazolo[4,3-b]pyridine have been synthesized and tested for their antiproliferative activity in vitro. Some compounds have shown cytotoxic activity against various human and mouse tumor cell lines, suggesting their potential use in cancer treatment (Poręba et al., 2002).
Inhibitors of Cyclin G Associated Kinase
- Application : Isothiazolo[4,3-b]pyridines, related to 3-Bromoisothiazolo[4,3-b]pyridine, have been studied as inhibitors of cyclin G associated kinase (GAK). They exhibit potent affinity for GAK, although with only modest antiviral activity against the hepatitis C virus. This suggests potential applications in antiviral therapy (Li et al., 2015).
Microwave-Assisted Synthesis
- Application : Isothiazolopyridines, related to 3-Bromoisothiazolo[4,3-b]pyridine, have been synthesized using both conventional chemical methods and modern microwave techniques. These compounds have significant biological activities, and microwave-assisted synthesis offers a more efficient production method (Youssef et al., 2012).
Synthesis of Novel Derivatives
- Application : Novel derivatives of isothiazolo[4,3-b]pyridine have been synthesized, expanding the structural variety of this compound class. These derivatives have potential applications in various pharmaceutical and chemical industries due to their unique structural properties (Wojciechowski & Kosiński, 2001).
Future Directions
Pyrazolo[3,4-b]pyridine derivatives, including 3-Bromoisothiazolo[4,3-b]pyridine, have shown promising results in the field of medicinal chemistry . They have been evaluated for their potential as lead candidates against diseases like Mycobacterium tuberculosis and as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . These results reveal the potential application of pyrazolo[3,4-b]pyridines in the development of various modalities for disease diagnosis .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been studied as inhibitors of tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Mode of Action
If it acts similarly to other trk inhibitors, it may bind to the kinase domain of trks, inhibiting their activation and downstream signaling .
Biochemical Pathways
Trk inhibitors generally affect pathways such as ras/erk, plc-γ, and pi3k/akt, which are associated with cell proliferation, differentiation, and survival .
Result of Action
If it acts as a TRK inhibitor, it could potentially inhibit the proliferation and differentiation of cells, thereby preventing the development and progression of certain cancers .
properties
IUPAC Name |
3-bromo-[1,2]thiazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSGKABFTZNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC(=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590254 | |
Record name | 3-Bromo[1,2]thiazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoisothiazolo[4,3-b]pyridine | |
CAS RN |
42242-14-8 | |
Record name | 3-Bromo[1,2]thiazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.